Nitrosocyclopropane
CAS No.: 28017-92-7
Cat. No.: VC8366608
Molecular Formula: C3H5NO
Molecular Weight: 71.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28017-92-7 |
|---|---|
| Molecular Formula | C3H5NO |
| Molecular Weight | 71.08 g/mol |
| IUPAC Name | nitrosocyclopropane |
| Standard InChI | InChI=1S/C3H5NO/c5-4-3-1-2-3/h3H,1-2H2 |
| Standard InChI Key | KFBFBVWPLFNCTQ-UHFFFAOYSA-N |
| SMILES | C1CC1N=O |
| Canonical SMILES | C1CC1N=O |
Introduction
Structural and Electronic Properties of Nitrocyclopropane
Nitrocyclopropanes are defined by their cyclopropane ring substituted with a nitro group (-NO₂). The cyclopropane ring’s 60° bond angles create substantial angle strain, which elevates the compound’s potential energy. When combined with the nitro group’s electron-deficient nature, this strain facilitates ring-opening reactions under thermal or catalytic conditions, releasing energy that is exploitable in energetic materials . Quantum mechanical studies suggest that the nitro group’s resonance effects further polarize the cyclopropane ring, enhancing its susceptibility to nucleophilic and electrophilic attacks .
Synthetic Strategies for Nitrocyclopropane Derivatives
Michael Addition to α-Bromo-α,β-Unsaturated Ketones
A foundational method involves the Michael addition of nitromethane to α-bromo-α,β-unsaturated ketones. For example, Kocór and Kroszcznski demonstrated that treating 2-bromo-3-oxo-1,4,6-trienes 2 with nitromethane under strongly alkaline conditions yields nitrocyclopropanes 5 via dehydrobromination (Scheme 1) . This reaction proceeds through the formation of a nitromethyl anion intermediate 3, which undergoes cyclization upon bromide elimination. Although yields are moderate (25–27%), this approach is valuable for synthesizing steroidal nitrocyclopropanes .
Table 1: Representative Nitrocyclopropanes via Michael Addition
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| 2-Bromo-3-oxo-1,4,6-triene | 1a,2a-(Nitromethylene) | 25–27 | t-BuOK/t-BuOH, 10 days |
| α-Bromocyclopentenone 6 | Optically active 7 | 50 | PTC, Rb₂CO₃, THF, rt |
Cyclopropanation via Nitrodiazomethanes
Nitrodiazo compounds serve as precursors to nitrocarbenes, which undergo cyclopropanation with alkenes. For instance, treatment of diazo compound 8 with dinitrogen pentoxide generates nitrodiazo intermediates 9, which decompose to nitrocarbenes capable of inserting into alkenes (Scheme 4) . This method has been applied to synthesize cyclopropane α-amino acids, such as 21, via decarboxylation of nitrocyclopropane carboxylates .
Intramolecular Cyclopropanation of γ-Nitro Alcohols
γ-Nitro alcohols undergo intramolecular Mitsunobu displacement to form nitrocyclopropanes. de Maijere and colleagues demonstrated this in synthesizing 3-(trans-2’-nitrocyclopropyl)alanine 30, a component of the signaling molecule A-factor in Streptomyces. The reaction sequence begins with reductive nitromethylation of glyceraldehyde 24, followed by acetal cleavage, mesylation, and base-induced cyclization (Scheme 12) .
Chemical Reactivity and Transformations
Ring-Opening Reactions
Nitrocyclopropanes undergo nucleophilic ring-opening, a process critical for accessing chiral building blocks. For example, hydrogenation of (1R)-1,2-dideoxy-3,4:5,6-di-O-isopropylidene-1,2-C-methylene-1-nitro-D-mannitol 1 over Pd-C yields 1-amino derivatives, though ring-opening is incomplete under these conditions . Alternative methods employing Lewis acids or bases are often required to achieve full scission.
Denitration and Functionalization
Reductive denitration using tributyltin hydride (n-Bu₃SnH) converts nitrocyclopropanes to methylenecyclopropanes, preserving stereochemistry. This strategy was pivotal in determining the absolute configuration of cyclopropane 7 by comparison to known methylenecyclopropanes .
Applications in Energetic Materials and Pharmaceuticals
Energetic Materials
The strained cyclopropane ring in nitrocyclopropanes releases energy upon decomposition, making these compounds candidates for explosives and propellants. Theoretical studies predict superior performance compared to conventional nitroaromatics due to the combined energy release from ring strain and nitro group decomposition .
Biologically Active Compounds
Nitrocyclopropanes serve as precursors to cyclopropylamines, which are pharmacophores in antiviral and anticancer agents. For instance, denitration of 21 yields cyclopropylamine 22, a scaffold for protease inhibitors . Additionally, 3-(trans-2’-nitrocyclopropyl)alanine 30 is a biosynthetic precursor to quorum-sensing molecules in bacteria .
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